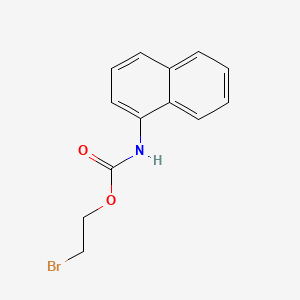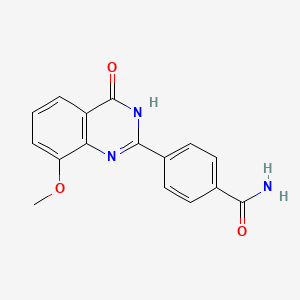
Quinolin-8-yl (4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chinolinyl-(4-chlorphenyl)carbamate ist eine organische Verbindung, die zur Klasse der Carbamate gehört. Sie zeichnet sich durch das Vorhandensein eines Chinolinrings und einer 4-Chlorphenylgruppe aus, die über eine Carbamateinheit miteinander verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Chinolinyl-(4-chlorphenyl)carbamate beinhaltet typischerweise die Reaktion von 8-Hydroxychinolin mit 4-Chlorphenylisocyanat. Die Reaktion wird in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Acetonitril durchgeführt. Die Mischung wird erhitzt, um die Bildung der Carbamateinheit zu ermöglichen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 8-Chinolinyl-(4-chlorphenyl)carbamate ähneln der Laborsynthese, werden aber auf größere Mengen skaliert. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern. Lösungsmittelrückgewinnung und -recycling werden ebenfalls implementiert, um Abfall zu minimieren und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Chinolinyl-(4-chlorphenyl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Chinolinring kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Substitution: Die 4-Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: 8-Chinolinyl-(4-chlorphenyl)carboxylat.
Reduktion: 8-Chinolinyl-(4-chlorphenyl)methanol.
Substitution: 8-Chinolinyl-(4-aminophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
8-Chinolinyl-(4-chlorphenyl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Behandlung von Krebs und Infektionskrankheiten.
Wirkmechanismus
Der Wirkmechanismus von 8-Chinolinyl-(4-chlorphenyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Zum Beispiel kann es die Aktivität bestimmter Kinasen hemmen, die an Zellsignalwegen beteiligt sind, und so Antikrebswirkungen ausüben .
Wirkmechanismus
The mechanism of action of Quinolin-8-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Chinolinyl-4-chlorbenzoat: Ähnliche Struktur, aber mit einer Benzoatgruppe anstelle eines Carbamats.
8-Chinolinyl-(4-bromphenyl)carbamate: Ähnliche Struktur, aber mit einem Bromatom anstelle von Chlor.
8-Chinolinyl-(4-methylphenyl)carbamate: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Chlor.
Einzigartigkeit
8-Chinolinyl-(4-chlorphenyl)carbamate ist aufgrund des Vorhandenseins der 4-Chlorphenylgruppe einzigartig, die spezifische elektronische und sterische Eigenschaften verleiht. Diese Eigenschaften beeinflussen seine Reaktivität und Interaktionen mit biologischen Zielstrukturen und machen es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
14628-09-2 |
|---|---|
Molekularformel |
C16H11ClN2O2 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
quinolin-8-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-16(20)21-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI-Schlüssel |
OFYNLPAVKOZJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)










![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)

